molecular formula C8H12N2 B1584979 1,4-Benzenedimethanamine CAS No. 539-48-0

1,4-Benzenedimethanamine

Cat. No.: B1584979
CAS No.: 539-48-0
M. Wt: 136.19 g/mol
InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanamine (CAS 539-48-0), also known as p-xylylenediamine or α,α′-diamino-p-xylene, is a bifunctional primary amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Structurally, it consists of a benzene ring substituted with two aminomethyl (–CH₂NH₂) groups at the para positions. This compound is a hygroscopic, air-sensitive crystalline solid, appearing white to yellow in color, with a melting point of 60–64°C and a boiling point of 230°C at 10 mmHg . It is highly soluble in water and methanol, sparingly soluble in propylene glycol, and exhibits a logP value of -0.25 at 25°C, indicating moderate hydrophilicity .

This compound is a critical monomer in polymer chemistry, particularly in synthesizing high-performance polyamides (nylons) and epoxy curing agents . Its applications span industrial coatings, adhesives, and food-contact plastics due to its ability to form thermally stable, chemically resistant polymers . However, it is classified as a Hazard Class 8 substance (corrosive) under RIDADR UN 3259, with Risk Statement 34 ("causes burns") .

Biological Activity

1,4-Benzenedimethanamine, also known as para-xylylenediamine, is an organic compound with the molecular formula C8_8H12_{12}N2_2 and a molecular weight of 136.19 g/mol. This compound has garnered attention in various research fields due to its potential biological activities, including its applications in drug development, environmental impact, and toxicity.

  • Molecular Formula : C8_8H12_{12}N2_2
  • Molecular Weight : 136.19 g/mol
  • Purity : Typically around 95% for research applications.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its toxicity, allergenic potential, and applications in medicinal chemistry.

1. Toxicity Studies

Toxicological assessments have indicated that benzamines, including this compound, can exhibit significant toxicity. For instance:

  • Acute Oral Toxicity : In rat studies, the LD50 values were reported as approximately 630 mg/kg for females and 730 mg/kg for males .
  • Dermal and Eye Irritation : The compound has been classified as a moderate irritant when applied to rabbit skin, although eye irritation data remains undetermined .
Study Type Species LD50 (mg/kg) Outcome
Acute Oral ToxicityRat (Male)730Toxic effects observed
Acute Oral ToxicityRat (Female)630Toxic effects observed
Dermal IrritationRabbitNot determinedModerate irritant

2. Allergenic Potential

Research has identified related compounds in the benzene series as allergens in occupational settings. A study highlighted the allergic responses in individuals exposed to similar compounds, suggesting that this compound may pose health risks in industrial environments.

3. Environmental Impact

The environmental implications of benzamines have been studied concerning their effects on soil microbiota. Notably, they can inhibit the growth of beneficial bacteria such as Azotobacter vinelandii, which plays a crucial role in nitrogen fixation. This inhibition could lead to adverse effects on soil health and agricultural productivity.

Applications in Drug Development

This compound serves as a precursor for various pharmaceuticals due to its structural similarity to other biologically active compounds:

  • G-Protein Coupled Receptor Antagonists : Compounds derived from this structure are being explored for their potential in treating central nervous system disorders.
  • Enzyme Inhibitors and Anticancer Agents : The versatility of benzene derivatives in medicinal chemistry highlights their importance in drug design and development.

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety of related compounds:

  • A study characterized patients with occupational allergies to similar amines, providing insights into the health risks associated with prolonged exposure.
  • Environmental assessments have documented the toxic effects of benzamine derivatives on microbial communities, emphasizing the need for careful management of these chemicals in industrial applications .

Scientific Research Applications

Material Science Applications

1,4-Benzenedimethanamine is primarily used as a building block in the synthesis of various polymers and resins.

Polymer Synthesis

  • Polyurethanes : It serves as a chain extender in the production of polyurethane elastomers, enhancing mechanical properties and thermal stability.
  • Epoxy Resins : Used as a hardener in epoxy formulations, improving adhesion and chemical resistance.
ApplicationTypeBenefits
PolyurethanesElastomersHigh elasticity, durability
Epoxy ResinsCoatingsEnhanced adhesion, chemical resistance

Pharmaceutical Applications

The compound has shown potential in drug development due to its biological activity.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit antibacterial activity. Molecular docking studies suggest that these compounds can inhibit specific bacterial proteins, making them candidates for antibiotic development .

Cancer Research

It has been explored as a precursor for synthesizing bis-naphthalimide derivatives with anticancer properties. These derivatives have demonstrated varying binding affinities to DNA and cytotoxic effects depending on their structure.

ApplicationTarget DiseaseMechanism
AntibioticsBacterial infectionsProtein inhibition
Anticancer agentsVarious cancersDNA binding

Environmental Applications

This compound is also recognized for its role in environmental remediation.

Contaminant Removal

It has been studied for its potential to remove contaminants from wastewater. Its amine functional groups can interact with various pollutants, facilitating their adsorption and removal from aqueous solutions .

ApplicationContaminant TypeMethod
Wastewater TreatmentHeavy metalsAdsorption

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound derivatives revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The research employed molecular docking techniques to analyze binding interactions with bacterial proteins, affirming the compound's potential as an antibiotic agent .

Case Study 2: Polymer Development

In another research project, this compound was utilized as a chain extender in polyurethane synthesis. The resulting polymers exhibited enhanced mechanical properties compared to those synthesized without this compound. This study highlighted the importance of structural modifications in optimizing polymer performance .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 1,4-Benzenedimethanamine to prevent degradation or hazards in laboratory settings?

  • Answer : this compound is air-sensitive and hygroscopic, requiring storage below +30°C in airtight containers under inert gas (e.g., nitrogen). Prolonged exposure to air causes yellowing due to oxidation . Safety protocols include using gloves and fume hoods to avoid skin contact (classified as a skin corrosive/sensitizer) and minimizing dust formation . Solubility in water and methanol allows for aqueous or polar solvent systems, but its viscosity (~similar to dibutyl phthalate) must be considered during solution preparation .

Q. How can researchers synthesize and purify this compound for small-scale experiments?

  • Answer : A common synthesis route involves condensation reactions, such as reacting 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine with aldehydes (e.g., thiophene-2-carboxaldehyde) under reflux conditions in aprotic solvents. Purification typically employs recrystallization from methanol or column chromatography, yielding ~75% purity. Post-synthesis, ¹H NMR (δ 2.71 ppm for –CH₂ groups) and HPLC (using C18 columns with acetonitrile/water mobile phases) verify structural integrity .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Answer : Key methods include:

  • HPLC : Optimize with a Supelcosil LC-ABZ+Plus C18 column, acetonitrile/water (70:30 v/v) at pH 5, and UV detection at 237 nm for quantification .
  • NMR : Distinct signals for methylene (–CH₂–, δ ~2.7 ppm) and aromatic protons confirm structure .
  • Mass Spectrometry : NIST databases (e.g., CAS 539-48-0) provide reference spectra for validation .

Advanced Research Questions

Q. How can researchers design experiments to mitigate the genotoxicity and skin sensitization risks of this compound?

  • Answer : While genotoxicity tests (e.g., Ames test) for this compound are negative, its skin sensitization (Category 1) necessitates strict exposure controls. Experimental design should incorporate:

  • In vitro assays : Use epidermal models (e.g., KeratinoSens™) to predict sensitization potential.
  • PPE : Nitrile gloves and full-face respirators during handling .
  • Waste management : Neutralize residues with dilute acetic acid before disposal .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. Strategies include:

  • Multi-technique validation : Cross-check with HPLC purity assays (>95%) and high-resolution mass spectrometry .
  • Computational modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Controlled environment synthesis : Minimize air/moisture exposure to prevent oxidation byproducts .

Q. How can this compound be utilized in polymer synthesis, and what factors influence polymerization efficiency?

  • Answer : this compound serves as a diamine monomer in polycondensation with diacids (e.g., sebacic acid) to form bio-based polyamides (e.g., LEXTER®). Key parameters:

  • Molar ratio : A 1:1 diamine/diacid ratio maximizes molecular weight.
  • Temperature : Reactions proceed at 220–250°C under vacuum to remove water.
  • Catalysts : Phosphoric acid (0.5 wt%) accelerates reaction kinetics .
    • Characterization : DSC for Tg (~120°C) and tensile testing for mechanical properties (e.g., ~70 MPa yield strength) .

Q. What experimental approaches optimize chromatographic separation of this compound in complex matrices?

  • Answer : For HPLC/DAD analysis:

  • Mobile phase : Acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) reduces peak tailing .
  • Column temperature : 30°C enhances resolution and reduces run time (<12 min).
  • Detection : UV at 237 nm achieves LODs <0.35 µg/mL. For LC-MS, use ESI+ mode (m/z 137.1 [M+H]⁺) .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

  • Answer : Fluorination at the 2,3,5,6-positions increases hydrophobicity (logP from -0.25 to 1.42) and thermal stability (boiling point from 230°C to 226.7°C at 760 mmHg). These derivatives exhibit reduced solubility in water but enhanced compatibility with fluorinated polymers. Characterization via ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution patterns .

Q. Methodological Notes

  • Data Validation : Cross-reference CAS 539-48-0 properties with NIST Chemistry WebBook for accuracy .
  • Safety Compliance : Adhere to OSHA guidelines for Category 1 skin sensitizers and EPA regulations for waste handling .
  • Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to minimize batch-to-batch variability .

Comparison with Similar Compounds

Structural Analogues

1,3-Benzenedimethanamine (MXDA)

  • CAS No.: 1477-55-0
  • Structure: Benzene ring with two aminomethyl groups at meta (1,3) positions.
  • Properties : Miscible in water, vapor pressure of 0.03 mmHg at 25°C , and higher hydrophilicity compared to the para isomer .
  • Applications: Used in polyamide resins and epoxy systems. Notably, it exhibits lower migration rates (<5 ppb) in food-contact plastics and has negative mutagenicity results, making it safer for regulated applications .

1,4-Benzenediamine (Para-Phenylenediamine, PPD)

  • CAS No.: 106-50-3
  • Structure : Benzene ring with two amine (–NH₂) groups directly attached at para positions.
  • Properties : Molecular weight 108.14 g/mol , higher reactivity due to aromatic amines.
  • Applications: Primarily used in dyes, hair colorants, and rubber antioxidants.
  • Safety: Known allergen and sensitizer, with stricter regulatory restrictions .

Physicochemical Properties

Property 1,4-Benzenedimethanamine 1,3-Benzenedimethanamine 1,4-Benzenediamine
Molecular Weight 136.19 g/mol 136.19 g/mol 108.14 g/mol
Melting Point 60–64°C Not reported 145–147°C
Water Solubility Highly soluble Miscible Slightly soluble
logP -0.25 Not reported 0.18
Hazard Class 8 (Corrosive) Not classified 6.1 (Toxic)

Preparation Methods

Hydrogenation of Para-Phthalonitrile

One of the most established industrial methods for preparing 1,4-benzenedimethanamine involves the catalytic hydrogenation of para-phthalonitrile. This method is well-documented in patents and industrial literature.

Process Overview:

  • Feedstock Purification: Para-phthalonitrile is first purified using an organic solvent and water to remove impurities.
  • Hydrogenation Reaction: The purified para-phthalonitrile undergoes high-pressure hydrogenation in a loop reactor with a nickel-based catalyst.
  • Reaction Conditions:
    • Temperature: 50–60 °C
    • Pressure: 4–5 MPa (significantly lower than older methods requiring >8 MPa)
  • Yield and Purity: Molar yield exceeds 97%, and after precipitation and rectification under nitrogen protection, purity reaches over 99.5%. Total recovery is greater than 94%.

Advantages:

  • Lower reaction temperature and pressure compared to traditional methods.
  • High yield and purity suitable for industrial production.
  • Simplified operation with continuous loop reactor technology.

Process Equipment:

  • High-pressure hydrogen storage tank
  • Hydrogen compressor and buffer
  • Loop reactor with guide shell and valves for material flow control

Example Data:

Parameter Value
Reaction Temperature 50–60 °C
Reaction Pressure 4–5 MPa
Molar Yield >97%
Purity after Purification >99.5%
Total Recovery >94%

This method is described in patent CN102180799A and represents a significant improvement in operational safety and efficiency over earlier hydrogenation processes requiring higher pressures and temperatures.

Catalytic Amination of Diols and Related Compounds

Emerging research explores catalytic amination of diol precursors to produce diamines, including this compound analogs.

Key Findings:

  • Catalysts such as Raney nickel, ruthenium on carbon (Ru/C), and various metal alloys have been used to convert diol-containing molecules into diamines.
  • For example, direct amination of 1,4-butanediol over Cu, Ni, Ti, Zr, Sn, Co, Mn/zeolite catalysts yielded 1,4-butanediamine with about 70% yield using ammonia and hydrogen mixtures.
  • Although this method is more common for aliphatic diamines, it demonstrates the potential for similar catalytic amination routes for aromatic diamines like this compound.

While specific catalytic amination of this compound is less reported, the methodology suggests a promising biorefinery-oriented approach using renewable feedstocks and multifunctional catalysts.

Hydrolysis of Para-Phenyldimethyl Dichloride to 1,4-Benzenedimethanol (Precursor Route)

Another preparative route involves the synthesis of 1,4-benzenedimethanol, which can be further converted to this compound.

Process Details:

  • Starting from para-phenyldimethyl dichloride, hydrolysis is carried out in the presence of a phase transfer catalyst.
  • The reaction mixture contains alkaline hydrolyzing agents (e.g., sodium carbonate, potassium carbonate), water, and an emulsifier.
  • Reaction conditions: reflux at 80–100 °C for 3–6 hours.
  • The crude 1,4-benzenedimethanol is obtained and purified by recrystallization with organic solvents.
  • Yields of 85–90% with purity above 99% are typical.

Advantages:

  • Mild reaction conditions without the need for high pressure.
  • Use of phase transfer catalysts improves yield and product quality.
  • Suitable for industrial scale due to simple equipment and operational safety.

Reaction Scheme:

$$
\text{p-Phenyldimethyl dichloride} + \text{Alkaline hydrolyzing agent} \rightarrow \text{1,4-Benzenedimethanol}
$$

This method is described in patent CN1623969A and is notable for overcoming low yields and incomplete reactions seen in earlier processes.

Direct Amination from 1,4-Dihydroxybenzene (Alternative Route)

A patented process describes the preparation of 1,4-phenylenediamine (a related diamine) by direct amination of 1,4-dihydroxybenzene at high temperatures (300–450 °C). Although this method focuses on 1,4-phenylenediamine, it indicates potential high-temperature amination routes for related compounds.

  • The process yields good conversion rates.
  • It can also convert p-aminophenol to 1,4-phenylenediamine under similar conditions.

This approach is less common for this compound but provides insight into high-temperature amination chemistry.

Summary Table of Preparation Methods for this compound

Method Key Reactants/Precursors Catalysts/Conditions Yield (%) Purity (%) Notes
Hydrogenation of para-phthalonitrile Para-phthalonitrile + H2 Ni-based catalyst, 50–60 °C, 4–5 MPa >97 >99.5 Industrial scale, low pressure & temp
Catalytic amination of diols 1,4-Butanediol or analogs Raney Ni, Ru/C, NH3/H2 mixture ~70 - Emerging biorefinery approach
Hydrolysis of para-phenyldimethyl dichloride p-Phenyldimethyl dichloride + alkaline hydrolysis Phase transfer catalyst, 80–100 °C reflux 85–90 >99 Mild conditions, industrially viable
High-temp amination of dihydroxybenzene 1,4-Dihydroxybenzene 300–450 °C, direct amination Good - Less common for benzenedimethanamine
Salt formation with HI (research) This compound + HI Ethanol, ice bath, recrystallization - High Research grade, purity-focused

Properties

IUPAC Name

[4-(aminomethyl)phenyl]methanamine
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InChI

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2
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InChI Key

ISKQADXMHQSTHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CN)CN
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID4024567
Record name 1,4-Benzenedimethanamine
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Molecular Weight

136.19 g/mol
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Physical Description

Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor.
Record name 1,4-Xylenediamine
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Boiling Point

446 °F
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Flash Point

81 °F
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Vapor Pressure

9 mmHg
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CAS No.

539-48-0
Record name p-Xylylenediamine
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Melting Point

143 °F
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Synthesis routes and methods I

Procedure details

A stirred autoclave was charged with 400 ml. tetrahydrofuran (THF), 100 ml. ammonia, 50 g. terephthalonitrile (TPN) and 6.0 g. cobalt supported catalyst and various amounts of water. The autoclave was heated to 120° C. Hydrogen was introduced rapidly until the selected pressure was reached. The absorption of hydrogen started immediately and additional hydrogen was added to keep the pressure at the selected level. The course of the reaction was monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicated that all of the terephthalonitrile had reacted, the agitation was stopped and the reactor was cooled rapidly and vented. The reaction mixture was filtered to recover the catalyst and then was flash evaporated to remove solvent. The residual oil was flash distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high boiling residue remained in the distillation pot. Results of experiments conducted with various amounts of water and at 1500 and 2500 psig are listed in Table I.
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Synthesis routes and methods II

Procedure details

It is known to prepare 1,4-bis(aminomethyl)cyclohexane from dicyanobenzene in a two stage process as disclosed, e.g., in DE-A 3,003,730. In the first stage dicyanobenzene is catalytically hydrogenated to produce 1,4-bis(aminomethyl)benzene, which is then catalytically hydrogenated to produce 1,4-bis(aminomethyl)cyclohexane. One disadvantage is that the starting material must be produced with hydrogen cyanide.
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Synthesis routes and methods III

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
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Synthesis routes and methods IV

Procedure details

A stirred autoclave is charged with 900 ml. of diethylene glycol dimethyl ether (Diglyme), 100 ml. ammonia, 100 g. terephthalonitrile (TPN) and the desired amount of catalyst and 100 ml of water. The autoclave is heated to 125° C. Hydrogen is introduced rapidly until the selected pressure is reached. The absorption of hydrogen starts immediately and additional hydrogen is added to keep the pressure at the selected level. The course of the reaction is monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicates that all of the terephthalonitrile is reacted, the agitation is stopped and the reactor is cooled rapidly and vented. The reaction mixture is filtered to recover the catalyst and then is flash evaporated to remove solvent. The residual oil is distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high rolling residue remains in the distillation pot.
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100 mL
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Synthesis routes and methods V

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
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30 g
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24.6 g
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25 g
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52 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedimethanamine
Reactant of Route 2
1,4-Benzenedimethanamine
Reactant of Route 3
1,4-Benzenedimethanamine
Reactant of Route 4
1,4-Benzenedimethanamine
Reactant of Route 5
Reactant of Route 5
1,4-Benzenedimethanamine
Reactant of Route 6
1,4-Benzenedimethanamine

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